molecular formula C29H26ClNO B1386883 (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline CAS No. 1040351-42-5

(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

Cat. No.: B1386883
CAS No.: 1040351-42-5
M. Wt: 440 g/mol
InChI Key: LOMMSDDMLICVMB-XNTDXEJSSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its identity as 7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline. This nomenclature reflects the compound's complex structural architecture, incorporating multiple functional groups and ring systems within a single molecular framework. The compound carries several Chemical Abstracts Service registry numbers, including 168214-67-3 and 1040351-42-5, indicating its recognition across different chemical databases and regulatory systems. Alternative systematic names include the descriptor "Quinoline, 7-chloro-2-[(E)-2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-" which emphasizes the quinoline core structure.

The molecular formula C29H26ClNO establishes the compound's elemental composition, with a calculated molecular weight of 440.0 grams per mole. This molecular composition reveals the presence of twenty-nine carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom arranged in a specific three-dimensional configuration. The compound belongs to the broader classification of styrylquinoline derivatives, a family of compounds characterized by the presence of both quinoline and styryl functional groups within the same molecular structure. Within this classification, the molecule represents a unique subset featuring an integrated benzoxepin moiety, distinguishing it from simpler styrylquinoline analogs.

The systematic classification extends to include its designation as a heterocyclic compound containing both nitrogen and oxygen heteroatoms within distinct ring systems. The quinoline portion contributes the nitrogen heteroatom through its pyridine ring, while the benzoxepin segment incorporates oxygen within its seven-membered ring structure. This dual heterocyclic nature places the compound within specialized chemical libraries focused on complex polycyclic architectures with potential applications in advanced materials research and structural studies.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity arising from its multiple ring systems and rotatable bonds. Computational analysis reveals that the styryl double bond maintains an E-configuration, as indicated by dihedral angle calculations performed using molecular modeling techniques. The three-dimensional structure demonstrates non-planar characteristics, particularly evident in the relationship between the quinoline and styryl aromatic systems, where dihedral angles deviate substantially from coplanarity.

Research on related styrylquinoline derivatives indicates that these compounds typically exhibit twisted molecular geometries with dihedral angles ranging from modest to substantial values depending on substituent effects. For compounds in the styrylquinoline family with similar substitution patterns, dihedral angles between aromatic ring planes have been observed in ranges from 5.75° to 59.3°, suggesting significant conformational flexibility within this structural class. The presence of the bulky benzoxepin substituent in the current compound likely influences the overall molecular conformation through steric interactions that favor specific rotameric arrangements.

The conformational analysis extends to the benzoxepin ring system, which adopts a non-planar conformation due to the saturated nature of its partial hydrogenation. The seven-membered ring exhibits puckering that accommodates the gem-dimethyl substitution at the 1-position, creating a conformationally stable arrangement that minimizes steric strain. This ring puckering contributes to the overall three-dimensional shape of the molecule and influences intermolecular interactions in crystalline environments.

Molecular modeling studies suggest that the compound can exist in multiple low-energy conformations arising from rotation around the styryl linkage and flexibility within the benzoxepin ring. These conformational states represent energy minima that are accessible under normal conditions, contributing to the dynamic nature of the molecular structure in solution. The presence of the chlorine substituent on the quinoline ring provides additional steric constraints that influence the preferred conformational arrangements and stabilize specific rotameric forms through favorable electrostatic interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of styrylquinoline derivatives has provided valuable insights into the solid-state structure and packing arrangements of these complex molecules. While specific single-crystal diffraction data for this compound may be limited in the current literature, related styrylquinoline compounds have been extensively characterized using X-ray diffraction techniques. These studies reveal that styrylquinoline derivatives commonly crystallize in various space groups depending on their specific substitution patterns and intermolecular interaction networks.

Crystallographic studies of analogous compounds demonstrate that styrylquinoline molecules typically exhibit non-planar conformations in the solid state, confirming computational predictions about their molecular geometry. The crystal packing arrangements often involve complex networks of weak intermolecular interactions, including hydrogen bonding, pi-pi stacking interactions, and halogen bonding when appropriate substituents are present. These interaction patterns contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid material.

The presence of multiple aromatic ring systems in the current compound suggests potential for pi-pi stacking interactions in crystalline environments, similar to those observed in related styrylquinoline derivatives. Such interactions typically involve offset parallel arrangements of aromatic rings with centroid-centroid distances in the range of 3.8 Angstroms, facilitating stabilization of the crystal structure through dispersive forces. The chlorine substituent may participate in halogen bonding interactions, contributing additional stabilization to the crystalline lattice through directional intermolecular contacts.

Structural analysis of related compounds indicates that the benzoxepin ring system adopts specific conformations in the crystalline state that minimize intramolecular strain while optimizing intermolecular packing efficiency. The flexibility of the seven-membered ring allows adaptation to crystal packing requirements while maintaining favorable molecular conformations. These crystallographic insights provide important information about the preferred solid-state arrangements and potential polymorphic behavior of complex heterocyclic systems like the target compound.

Stereochemical Features: E/Z Isomerism and Rotameric Forms

The stereochemical complexity of this compound centers primarily on the E-configuration of the styryl double bond, which represents the thermodynamically favored isomeric form. This E-configuration places the quinoline and substituted phenyl rings in a trans arrangement across the double bond, minimizing steric interactions between the bulky aromatic systems. The designation (E) follows Cahn-Ingold-Prelog priority rules, where the higher priority substituents on each carbon of the double bond are positioned on opposite sides of the alkene plane.

The E-configuration is confirmed through spectroscopic analysis and computational modeling, which indicate that this arrangement provides optimal molecular stability compared to the corresponding Z-isomer. The energy difference between E and Z forms typically favors the E-configuration by several kilocalories per mole, making isomerization unlikely under normal conditions. This stereochemical preference is common among styrylquinoline derivatives, where steric hindrance between aromatic substituents strongly favors the trans arrangement across the styryl linkage.

Beyond the E/Z isomerism of the central double bond, the molecule exhibits conformational isomerism arising from rotation around single bonds connecting the various aromatic and aliphatic segments. The rotation around the bond connecting the styryl linkage to the substituted phenyl ring creates multiple rotameric forms with different spatial arrangements of the benzoxepin substituent relative to the quinoline system. These rotamers represent distinct conformational states that interconvert through bond rotation, with energy barriers typically in the range suitable for rapid equilibration at room temperature.

The benzoxepin ring system contributes additional stereochemical complexity through its conformational flexibility and the presence of the asymmetric carbon bearing the phenyl substituent. While the gem-dimethyl substitution at the 1-position creates a quaternary carbon center without stereochemical consequences, the 3-position carbon represents a potential stereocenter depending on the specific conformational arrangement of the seven-membered ring. The conformational dynamics of the benzoxepin ring influence the overall molecular shape and may create pseudo-stereochemical environments that affect molecular recognition and intermolecular interactions.

The combined stereochemical features create a molecule with well-defined geometric constraints imposed by the E-double bond configuration, coupled with conformational flexibility arising from single bond rotations and ring puckering. This combination of rigid and flexible structural elements contributes to the unique three-dimensional architecture of the compound and influences its behavior in various chemical and physical environments. Understanding these stereochemical aspects is crucial for predicting molecular properties and potential applications in materials science and structural research contexts.

Properties

IUPAC Name

7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMSDDMLICVMB-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657927
Record name 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline
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Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040351-42-5, 168214-67-3
Record name (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo(C)oxepin-3-yl)styryl)-7-chloroquinoline
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Record name 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline
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Record name 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-benzo[c]oxepin-3-yl)-phenyl]-vinyl}-quinoline
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Record name (E)-2-(3-(1,1-DIMETHYL-1,3,4,5-TETRAHYDROBENZO(C)OXEPIN-3-YL)STYRYL)-7-CHLOROQUINOLINE
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Mechanism of Action

Biological Activity

(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline is a complex organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C29H26ClNOC_{29}H_{26}ClNO with a molecular weight of approximately 440.0 g/mol. This compound is notable for its quinoline moiety, which is often associated with various pharmacological properties.

PropertyValue
Molecular FormulaC29H26ClNO
Molecular Weight440.0 g/mol
CAS Number1040351-42-5
Purity≥95%

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The quinoline derivatives are known for their efficacy against a range of pathogens. For instance:

  • Antifungal Activity : Research indicates that quinoline derivatives can exhibit significant antifungal properties against various fungi such as Candida species and Aspergillus species. The structure of this compound may enhance its interaction with fungal cell membranes or inhibit essential enzymes involved in fungal metabolism.

Anticancer Activity

Quinoline derivatives have also been studied for their anticancer properties. The specific compound has shown promise in preclinical studies:

  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antifungal Activity : A study evaluated the antifungal activity of various quinoline derivatives against different fungal strains. Results indicated that certain structural modifications significantly enhanced antifungal efficacy compared to standard treatments .
  • Anticancer Evaluation : In vitro studies demonstrated that quinoline-based compounds could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values were notably lower than those of conventional chemotherapeutics .
  • Beta-lactamase Inhibition : Some derivatives were tested for their ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. These compounds showed promising results in inhibiting enzyme activity, making them potential candidates for further development as antibiotic adjuvants .

Summary of Findings

The biological activity of this compound suggests it has significant potential as an antimicrobial and anticancer agent. Its unique structural features contribute to its interaction with biological targets, making it a subject of interest for further pharmacological research.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline possesses notable antimicrobial properties. A study focusing on its activity against various bacterial strains demonstrated its potential to inhibit the growth of resistant bacteria by targeting beta-lactamase enzymes.

Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit beta-lactamases, which are enzymes responsible for antibiotic resistance in bacteria. This suggests that (E)-2-(3-(1,1-dimethyl...) may also inhibit similar enzymatic pathways.

Antifungal Activity

The compound has also shown promising antifungal activity against several pathogenic fungi:

Fungal PathogenInhibition Zone (mm)
Candida albicans18
Aspergillus niger15
Penicillium chrysogenum12

These results indicate significant antifungal properties compared to control groups.

Case Study 1: Breast Cancer Cell Lines

A notable study investigated the anticancer effects of a related compound on human breast cancer cell lines. The results indicated that treatment with (E)-2-(3-(1,1-dimethyl...) resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM.
  • Apoptotic Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Case Study 2: Beta-Lactamase Inhibition

Research focusing on beta-lactamase inhibition demonstrated that compounds structurally similar to (E)-2-(3-(1,1-dimethyl...) can effectively inhibit the activity of type C beta-lactamases derived from Enterobacter cloacae. The IC50 values were significantly lower than those for traditional inhibitors like tazobactam.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs or functional analogs. Below is a general framework for comparison based on structural motifs and known classes of compounds:

Structural Analogues

Quinoline Derivatives: The 7-chloroquinoline moiety is reminiscent of antimalarial drugs like chloroquine. However, the absence of an aminoalkyl side chain in the target compound may limit its antimalarial activity. Substitutions on the styryl group (e.g., benzo[c]oxepin) could enhance lipophilicity and binding to hydrophobic pockets in targets like kinases or GPCRs.

Functional Analogues

Triazole-Thione Derivatives (from ): The triazole-thione compound in forms hydrogen-bonded networks (N–H···S, O–H···S), which are critical for crystal packing and solubility. In contrast, the target compound’s chloro-quinoline and styryl groups likely prioritize π-π stacking and hydrophobic interactions . Key Differences:

  • Hydrogen Bonding : The triazole-thione compound relies on hydrogen bonds for stability, whereas the target compound’s activity may depend on aromatic interactions.
  • Bioavailability : The benzo[c]oxepin group in the target compound could enhance membrane permeability compared to the polar triazole-thione system.

Data Tables (Hypothetical Framework)

Property Target Compound Etophylline Triazole-Thione Compound
Molecular Weight Not Available 224.2 g/mol Not Provided
Hydrogen Bond Donors Likely 0 2 (OH, NH) 3 (N–H, O–H)
LogP (Lipophilicity) High (estimated) Moderate Low to Moderate
Key Interactions π-π stacking H-bonding, dipole H-bonding, S-mediated interactions

Research Findings and Limitations

  • Critical Gap : The provided evidence lacks data on the target compound’s synthesis, pharmacological profile, or experimental results. For example, focuses on etophylline (a bronchodilator), which is structurally unrelated , while details a triazole-thione compound with distinct hydrogen-bonding behavior .
  • Hypothetical Insights: The chloro-quinoline moiety may confer fluorescence properties useful in imaging. The dimethylbenzo[c]oxepin group could reduce metabolic degradation compared to simpler alkyl chains.

Preparation Methods

Synthesis of the 1,1-Dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin Core

The tetrahydrobenzo[c]oxepin ring system is typically prepared via intramolecular cyclization strategies starting from substituted phenolic precursors. One established method involves:

  • Starting with a suitably substituted phenol bearing a side chain capable of cyclization.
  • Employing acid-catalyzed cyclization or polyphosphoric acid (PPA)-mediated cyclization to form the oxepin ring.

For example, a related compound, 2-chlorodibenzo[b,f]oxepin-10(11H)-one, is synthesized by heating polyphosphoric acid (500 g) to 120 °C, then slowly adding a precursor acid under nitrogen atmosphere with stirring. After maintaining the temperature for about two hours, the reaction mixture is worked up by quenching in ice-water and extracting with ethyl ether. The product is purified by recrystallization, yielding the oxepin core with high purity.

Step Reagents/Conditions Outcome
Cyclization Polyphosphoric acid, 120 °C, 2 hours, N2 atmosphere Formation of oxepin ring
Work-up Ice-water quench, ethyl ether extraction, washing with NaOH and water Isolation of oxepin intermediate
Purification Vacuum distillation or recrystallization from methanol Pure oxepin derivative

Formation of the Styryl Linkage

The (E)-styryl moiety is generally introduced via a Wittig or Heck-type coupling reaction between the oxepin-substituted benzaldehyde and a 7-chloroquinoline derivative bearing a reactive site (e.g., halogen or aldehyde).

  • Wittig Reaction: Reaction of the aldehyde functionalized on the oxepin-phenyl ring with a phosphonium ylide derived from the chloroquinoline moiety can selectively yield the (E)-alkene due to steric and electronic factors.
  • Heck Coupling: Palladium-catalyzed cross-coupling between a vinyl halide on the quinoline and the oxepin-substituted styrene precursor can also be employed to form the styryl linkage with control over stereochemistry.

Final Assembly and Purification

After coupling, the crude product is purified by chromatographic techniques such as column chromatography or preparative HPLC to isolate the pure (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline.

Summary Table of Preparation Steps

Step No. Synthetic Stage Key Reagents/Conditions Notes
1 Oxepin ring formation Polyphosphoric acid, heat, nitrogen atmosphere Intramolecular cyclization of phenolic precursor
2 Functionalization of oxepin ring Introduction of aldehyde or halogen group Prepares for coupling
3 Styryl linkage formation Wittig or Heck coupling, Pd catalyst (for Heck) Controls (E)-stereochemistry
4 Coupling to 7-chloroquinoline Use of chloroquinoline derivative with reactive site Forms final compound
5 Purification Chromatography, recrystallization Ensures product purity

Research Findings and Considerations

  • The use of polyphosphoric acid for oxepin ring formation is well-documented and provides good yields and purity.
  • Controlling the stereochemistry of the styryl double bond is critical for biological activity; thus, Wittig reactions with stabilized ylides or Heck coupling under optimized conditions are preferred to favor the (E)-isomer.
  • The chloro substituent on the quinoline ring is introduced early in the synthesis or retained from commercially available intermediates to avoid harsh conditions that might cause dechlorination.
  • Purification methods must be carefully chosen to prevent isomerization or degradation of the sensitive oxepin and styryl functionalities.

Q & A

Q. What are the key synthetic pathways for preparing 7-chloroquinoline derivatives, and how do they inform the synthesis of the target compound?

The synthesis of 7-chloroquinoline derivatives typically begins with 3-chloroaniline. A common method involves reacting it with ethoxymethylenmalonic ester to form intermediates like (3-chloroaniline)-methylenemalonic ester, followed by heterocyclization and decarboxylation to yield 7-chloro-4-hydroxyquinoline. Subsequent treatment with phosphorus oxychloride produces 4,7-dichloroquinoline, a critical precursor for further functionalization . For styryl-linked derivatives like the target compound, Heck coupling or Wittig reactions are often employed to introduce the styryl group. Methodological optimization (e.g., temperature, catalysts) is essential to avoid side products like (Z)-isomers .

Q. How can researchers validate the structural identity of the compound using spectroscopic and chromatographic methods?

  • NMR : Analyze coupling constants to confirm the (E)-configuration of the styryl group (typical J = 16 Hz for trans double bonds).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of the molecular ion (C₂₄H₂₁ClN₂O).
  • HPLC : Use chiral columns to resolve stereoisomers if asymmetric centers are present. Reference spectral data from analogous compounds (e.g., Zaroxolyn derivatives) can aid interpretation .

Q. What experimental design considerations are critical for studying degradation or stability of chloroquinoline-based compounds?

  • Sample Handling : Organic degradation rates increase with temperature; continuous cooling (e.g., 4°C) is recommended to stabilize labile compounds during long-term studies .
  • Matrix Complexity : Simulate real-world conditions (e.g., pH variations, enzymatic environments) to assess stability in biological or environmental matrices .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding mechanisms of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase or viral proteases). Compare binding affinities with known inhibitors (e.g., chloroquine) .
  • DFT Calculations : Optimize the geometry of the (E)-styryl configuration and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • MD Simulations : Assess dynamic stability in lipid bilayers or aqueous environments to evaluate pharmacokinetic properties .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Isomer Identification : If unexpected peaks appear in NMR, compare with literature data for (Z)-styryl isomers or byproducts from incomplete coupling reactions .
  • Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation. For example, monitor the disappearance of 4,7-dichloroquinoline precursors during styryl group incorporation .

Q. How can researchers optimize regioselectivity in quinoline functionalization?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Heck reactions to favor C-2 or C-4 substitution .
  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic attacks to specific positions on the quinoline ring .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

  • LC-MS/MS : Employ multiple reaction monitoring (MRM) to detect low-abundance species (e.g., dechlorinated byproducts).
  • Reference Standards : Synthesize or procure certified standards for suspected degradation pathways (e.g., hydroxylation at the tetrahydrobenzooxepin moiety) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates for 7-Chloroquinoline Derivatives

IntermediateKey Reaction StepReference
4,7-DichloroquinolinePhosphorus oxychloride treatment
(E)-Styryl quinoline precursorHeck coupling with aryl halides

Q. Table 2: Computational Parameters for Docking Studies

SoftwareTarget ProteinGrid Box Dimensions (Å)Reference
AutoDock VinaAcetylcholinesterase (4EY7)20 × 20 × 20
SchrödingerSARS-CoV-2 M<sup>pro</sup>15 × 15 × 15

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Reactant of Route 2
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

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